

An In-depth Technical Guide to 2-Bromo-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-chloro-1-nitrobenzene

Cat. No.: B1277871

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **2-Bromo-4-chloro-1-nitrobenzene**, a key chemical intermediate in various industrial and research applications. Its unique molecular structure, featuring a combination of bromine, chlorine, and nitro functional groups, makes it a versatile building block in organic synthesis.^[1] This guide covers its molecular properties, a detailed synthesis protocol, and its significance in the development of pharmaceuticals and advanced materials.

Molecular Structure and Properties

2-Bromo-4-chloro-1-nitrobenzene is an aromatic organic compound. Its structure consists of a central benzene ring substituted with a nitro group (NO_2) at position 1, a bromine atom (Br) at position 2, and a chlorine atom (Cl) at position 4.^[2] This specific arrangement of electron-withdrawing and directing groups dictates its reactivity in chemical transformations.

The diverse reactivity endowed by its functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the creation of targeted therapies in medicinal chemistry and in the production of agrochemicals and dyes.^[1]

The key physicochemical properties of **2-Bromo-4-chloro-1-nitrobenzene** are summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	63860-31-1	[1]
Molecular Formula	C ₆ H ₃ BrCINO ₂	[1] [3]
Molecular Weight	236.45 g/mol	[1] [3]
Appearance	White to light yellow crystal or crystalline powder	[4]
Melting Point	59-62 °C	[4]
Boiling Point	~290 °C	[4]
Solubility	Slightly soluble in water; Soluble in ethanol, ether	[4]

Experimental Protocols: Synthesis of 2-Bromo-4-chloro-1-nitrobenzene

The synthesis of **2-Bromo-4-chloro-1-nitrobenzene** from benzene is a multi-step process involving sequential electrophilic aromatic substitution reactions. The following protocol outlines a common synthetic route.[\[5\]](#)

To synthesize **2-Bromo-4-chloro-1-nitrobenzene** starting from benzene.

- Benzene (C₆H₆)
- Chlorine gas (Cl₂)
- Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃) as a Lewis acid catalyst
- Concentrated Nitric acid (HNO₃)
- Concentrated Sulfuric acid (H₂SO₄)
- Bromine (Br₂)
- Iron(III) bromide (FeBr₃) as a Lewis acid catalyst

- Appropriate solvents for workup and purification (e.g., dichloromethane, ethanol)
- Standard laboratory glassware and safety equipment

The synthesis involves three primary stages:

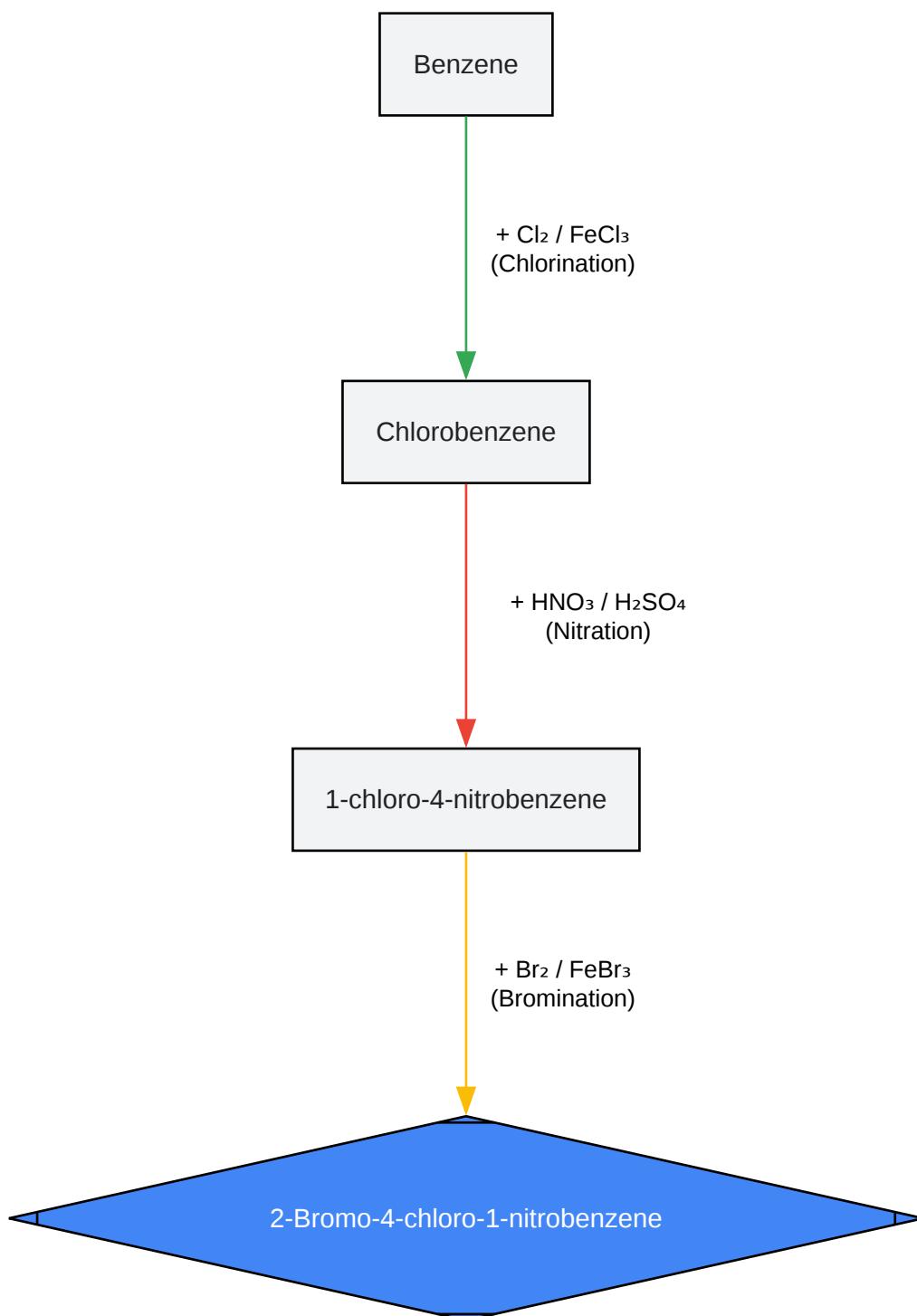
- Chlorination of Benzene: Introduction of a chlorine atom to the benzene ring.
- Nitration of Chlorobenzene: Introduction of a nitro group. The chloro group is an ortho-, para-director.
- Bromination of 1-chloro-4-nitrobenzene: Introduction of a bromine atom. The directing effects of the existing chloro and nitro groups guide the bromine to the desired position.[\[5\]](#)

Step 1: Chlorination of Benzene to form Chlorobenzene

- Set up a round-bottom flask equipped with a reflux condenser and a gas inlet tube in a well-ventilated fume hood.
- Add benzene to the flask along with a catalytic amount of a Lewis acid, such as FeCl_3 .
- Bubble chlorine gas (Cl_2) through the benzene mixture. The reaction is an electrophilic aromatic substitution.
- Monitor the reaction progress using an appropriate technique (e.g., GC-MS).
- Upon completion, quench the reaction by adding water. Separate the organic layer, wash it with a dilute base (e.g., NaHCO_3 solution) and then with water, dry it over an anhydrous salt (e.g., MgSO_4), and purify by distillation to obtain chlorobenzene.

Step 2: Nitration of Chlorobenzene to form 1-chloro-4-nitrobenzene

- Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in an ice bath.
- Slowly add chlorobenzene to the cold nitrating mixture with constant stirring. The chlorine atom on the benzene ring directs the incoming nitro group primarily to the para position, with some ortho isomer as a byproduct.[\[5\]](#)


- After the addition is complete, allow the reaction to proceed at room temperature for a specified time.
- Pour the reaction mixture onto crushed ice to precipitate the product.
- Filter the solid product, wash it thoroughly with cold water to remove residual acids, and dry it. The primary product will be p-nitrochlorobenzene (1-chloro-4-nitrobenzene).

Step 3: Bromination of 1-chloro-4-nitrobenzene

- In a suitable flask, dissolve 1-chloro-4-nitrobenzene in an appropriate solvent.
- Add a Lewis acid catalyst, such as FeBr_3 .
- Slowly add liquid bromine (Br_2) to the mixture. The chloro group directs ortho to itself, and the nitro group directs meta to itself. Both effects guide the incoming bromine electrophile (Br^+) to the position ortho to the chlorine and meta to the nitro group.^[5]
- Heat the reaction mixture under reflux for several hours until the reaction is complete.
- Cool the mixture and quench the reaction. Work up the product by washing with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine, followed by washing with water.
- Isolate the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol) to yield pure **2-Bromo-4-chloro-1-nitrobenzene**.

Visualization of Synthesis Pathway

The logical flow of the synthesis from the starting material, benzene, to the final product is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: Synthetic route to **2-Bromo-4-chloro-1-nitrobenzene**.

Applications in Research and Drug Development

2-Bromo-4-chloro-1-nitrobenzene serves as a crucial starting material or intermediate in the synthesis of a wide range of high-value organic compounds.

- Pharmaceuticals: It is a key building block for creating complex molecules with potential biological activity. Its reactive sites allow for the introduction of various functional groups, which is essential for developing novel drug candidates and targeted therapies.[1]
- Agrochemicals: The compound is utilized in the production of new pesticides and herbicides.
- Material Science: It is employed in the development of specialty polymers and other materials, where it can enhance properties like thermal stability and chemical resistance.[1] It also finds applications in the fabrication of electronic materials.[1]

The strategic importance of this compound lies in its ability to facilitate the construction of complex molecular architectures required for modern chemical and pharmaceutical innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. quora.com [quora.com]
- 3. 2-Bromo-1-chloro-4-nitrobenzene | C₆H₃BrClNO₂ | CID 2735549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. brainly.com [brainly.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-4-chloro-1-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1277871#2-bromo-4-chloro-1-nitrobenzene-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com